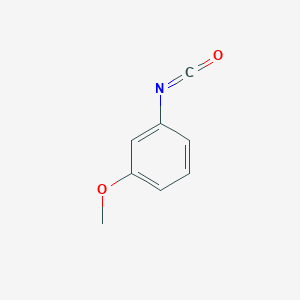

3-Methoxyphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOVTGVGOBJZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066437 | |

| Record name | Benzene, 1-isocyanato-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18908-07-1 | |

| Record name | 3-Methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxyphenyl isocyanate physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methoxyphenyl Isocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for experimental design, reaction optimization, and ensuring laboratory safety. This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 18908-07-1), a versatile intermediate in organic synthesis.

Core Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C8H7NO2.[1] It is also known by several synonyms, including m-Anisyl isocyanate, 1-isocyanato-3-methoxybenzene, and 3-isocyanatoanisole.[2][3] This compound presents as a clear, colorless to light red or pink liquid and is noted to be moisture-sensitive.[1][4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C8H7NO2 | [1][2][6] | |

| Molecular Weight | 149.15 g/mol | [1][2][6] | |

| Boiling Point | 94 - 95 °C | @ 10 mmHg (1.3 kPa) | [1][2][6][7] |

| Density | 1.130 g/mL | @ 25 °C | [1][2] |

| 1.138 g/mL | @ 25 °C | [6][7] | |

| 1.16 g/mL | @ 20 °C | ||

| Refractive Index (n_D) | 1.5420 - 1.5450 | @ 20 °C | [8][9] |

| 1.543 | @ 20 °C | [6][7] | |

| Flash Point | 96 °C (204.8 °F) | Closed Cup | [1][2] |

| 205 °F (96.1 °C) | [6][7] | ||

| Melting Point | No data available | [1] | |

| Solubility | Insoluble | In water | [5] |

| Vapor Pressure | No data available | [1] | |

| Vapor Density | No data available | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not detailed in the cited literature, the values presented are typically obtained through standardized methodologies. Below are general descriptions of the experimental principles for measuring these key properties.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have relatively high boiling points at atmospheric pressure, the measurement is often performed under reduced pressure (vacuum) to prevent decomposition. The reported value of 94-95 °C at 10 mmHg is a result of such a measurement.[1][6] The general procedure involves heating the liquid in a distillation apparatus connected to a vacuum pump and a manometer. The temperature at which the liquid boils steadily and condenses is recorded along with the corresponding pressure.

2. Density Measurement: Density, the mass per unit volume, is typically determined using a pycnometer or a digital density meter. The procedure with a pycnometer involves accurately weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the sample liquid (this compound), and finally weighing it filled with a reference liquid of known density (e.g., deionized water). All weighings are performed at a constant, recorded temperature (e.g., 25 °C).[6] The density of the sample is then calculated from these masses and the known density of the reference liquid.

3. Refractive Index Measurement: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent. This measurement is commonly performed using an Abbe refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the instrument measures the angle of refraction. The measurement is taken at a controlled temperature, such as 20 °C.[6][8]

4. Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. It is commonly measured using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed Tester). The liquid is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[1]

Logical Workflow: Synthesis of this compound

This compound is a reagent used in organic synthesis. A common method for its preparation involves the reaction of its corresponding aniline precursor, m-anisidine, with a phosgene equivalent such as triphosgene. The following diagram illustrates a simplified logical workflow for this synthesis.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound - High purity | EN [georganics.sk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 18908-07-1 [m.chemicalbook.com]

- 7. 18908-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. B24329.06 [thermofisher.com]

- 9. B24329.14 [thermofisher.com]

An In-depth Technical Guide to 3-Methoxyphenyl Isocyanate for Researchers and Drug Development Professionals

Introduction: 3-Methoxyphenyl isocyanate is an aromatic organic compound featuring both a methoxy group and a highly reactive isocyanate functional group. This reagent serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, making it an invaluable tool for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in medicinal chemistry, with a focus on its role in the synthesis of biologically active compounds.

Core Properties and Data

This compound is a colorless to pink liquid under standard conditions. Its physicochemical properties are summarized in the table below, providing essential data for laboratory use, reaction planning, and safety considerations.

| Property | Value | Citations |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| CAS Number | 18908-07-1 | [1] |

| Appearance | Colorless to Pink Liquid | [2] |

| Density | 1.130 g/mL at 25 °C | [2] |

| Boiling Point | 94-95 °C at 10 mmHg | [2] |

| Flash Point | 96 °C | [2] |

| Refractive Index | 1.542 - 1.544 | [2] |

| Synonyms | m-Anisyl isocyanate, 1-isocyanato-3-methoxybenzene, m-methoxyphenyl isocyanate | [1][2] |

Synthesis and Key Reactions

The primary utility of this compound lies in its ability to form stable linkages, most notably ureas, through reactions with primary and secondary amines. This reactivity is fundamental to its application in medicinal chemistry.

General Synthesis Workflow

This compound is typically synthesized from its corresponding aniline precursor, m-anisidine. A common and efficient method involves phosgenation, often using a safer phosgene equivalent like triphosgene. The general workflow is depicted below.

Caption: Synthesis of this compound from m-Anisidine.

Reaction to Form Urea Derivatives

The isocyanate group is an electrophile that reacts readily with the nucleophilic nitrogen of an amine. This reaction forms a stable N,N'-disubstituted urea linkage, a common pharmacophore in many biologically active molecules, including kinase inhibitors and receptor modulators.

Caption: General reaction of this compound with an amine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a urea derivative.

Protocol 1: Synthesis of this compound from m-Anisidine

This procedure is a general method for the synthesis of aryl isocyanates using triphosgene as a phosgene substitute.

Materials:

-

m-Anisidine

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of m-anisidine (1.0 equivalent) in anhydrous DCM is prepared in a three-necked flask under an inert nitrogen atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred m-anisidine solution.

-

After the addition of triphosgene is complete, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹).

-

Upon completion, the reaction is quenched with the addition of water.

-

The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation to afford the final product.[3]

Protocol 2: Synthesis of a Diaryl Urea Derivative

This protocol describes the reaction of this compound with a generic primary aryl amine to form an N,N'-diarylurea.

Materials:

-

This compound

-

Substituted Aryl Amine (e.g., 4-chloroaniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

A solution of the substituted aryl amine (1.0 equivalent) is prepared in an anhydrous solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.

-

This compound (1.0 equivalent) is added dropwise to the stirred amine solution at room temperature.

-

The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature for 15-60 minutes.

-

Reaction completion is monitored by TLC, observing the consumption of the starting materials.

-

If the product precipitates from the reaction mixture, it can be collected by filtration, washed with cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield the pure diaryl urea.

Application in Drug Discovery: A Case Study

The synthesis of substituted ureas is a cornerstone of modern medicinal chemistry. Diaryl ureas are a privileged scaffold found in numerous FDA-approved drugs, particularly as kinase inhibitors like Sorafenib.[3] this compound is a valuable reagent for creating analogs of such compounds.

A specific example is in the development of novel analgesics. Researchers have synthesized a series of potent and selective μ-opioid receptor (MOR) agonists based on a piperidine-1-carboxamide scaffold. The lead compound, 2a (3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl )-N-phenylpiperidine-1-carboxamide), demonstrated high binding affinity and selectivity for the MOR and potent analgesic effects in preclinical models.[4] The synthesis of this compound and its mechanism of action highlight the utility of this compound in creating targeted therapeutics.

Caption: Synthesis and action of a μ-opioid agonist using this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] It is also a potential respiratory sensitizer.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1] A respirator may be required for certain operations.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines (except for controlled reactions), as these can cause vigorous and exothermic reactions.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methoxyphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxyphenyl isocyanate in common organic solvents. Due to the reactive nature of isocyanates, this document focuses on providing a framework for determining solubility and understanding the compound's behavior in various solvent systems.

Introduction to this compound

This compound (CAS No. 18908-07-1) is a valuable reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules. Its isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity necessitates careful solvent selection for synthesis, purification, and storage. While specific quantitative solubility data is not widely published, its use in various synthetic protocols indicates good solubility in many common aprotic organic solvents.

Qualitative Solubility Profile

Based on its chemical structure and documented use in organic synthesis, this compound is expected to be soluble in a range of aprotic organic solvents. Its aromatic nature and polar isocyanate group contribute to its miscibility with solvents of varying polarities.

Expected to be soluble in:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Ethers: Tetrahydrofuran (THF), Diethyl ether, Dioxane

-

Ketones: Acetone, Methyl ethyl ketone (MEK)

-

Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

Reactive with and/or poorly soluble in:

-

Protic Solvents: Water, Alcohols (e.g., methanol, ethanol), Primary and Secondary Amines. Reaction with these solvents will lead to the formation of ureas (from amines) or carbamates (urethanes from alcohols), and in the case of water, an unstable carbamic acid that decomposes to an amine and carbon dioxide.

Quantitative Solubility Data

Precise quantitative solubility data is crucial for process development, formulation, and ensuring reaction stoichiometry. The following table provides an illustrative template for presenting experimentally determined solubility data for this compound. The values presented are hypothetical and should be replaced with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative | Method of Determination |

| Toluene | 25 | >50 | >3.35 | Gravimetric |

| Tetrahydrofuran (THF) | 25 | >50 | >3.35 | Gravimetric |

| Acetone | 25 | >50 | >3.35 | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | >50 | >3.35 | Gravimetric |

| Dichloromethane (DCM) | 25 | >50 | >3.35 | Gravimetric |

| Hexane | 25 | <1 | <0.067 | HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is suitable for determining thermodynamic solubility.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Reactivity and Logical Workflow

The primary chemical transformation involving this compound is its reaction with nucleophiles. This reactivity is central to its application in synthesis. The following diagram illustrates the general reaction pathway.

Caption: Reaction pathway of this compound with nucleophiles.

The workflow for utilizing this compound in a research or development setting should always begin with careful solvent selection to ensure solubility and avoid unwanted side reactions. The following diagram outlines a logical workflow.

Caption: Experimental workflow for reactions involving this compound.

Safety Considerations

This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation and sensitization.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[1]

This guide provides a foundational understanding of the solubility and reactivity of this compound. Researchers are strongly encouraged to perform their own solubility determinations for specific solvent systems and conditions to ensure the success and safety of their experimental work.

References

Methodological & Application

Synthesis of Ureas using 3-Methoxyphenyl Isocyanate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a wide array of therapeutic agents. The urea moiety's ability to act as a rigid hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets. One of the most direct and efficient methods for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. This application note provides a detailed protocol for the synthesis of ureas using 3-methoxyphenyl isocyanate, a versatile building block for creating libraries of potential drug candidates. Substituted phenylureas are of particular interest as they form the core scaffold of numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 MAP kinase, which are critical targets in oncology and inflammatory diseases.[1][2][3][4][5]

Reaction Principle

The synthesis of ureas from isocyanates and amines is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the formation of the stable urea linkage. The reaction is typically fast, high-yielding, and can be performed under mild conditions. The 3-methoxy substituent on the phenyl isocyanate can influence the reactivity and conformational properties of the resulting urea derivatives, potentially impacting their biological activity.

Reaction Scheme

Caption: General reaction for the synthesis of ureas.

Experimental Protocols

This section provides detailed protocols for the synthesis of N,N'-disubstituted ureas from this compound and various amines.

Protocol 1: General Procedure for the Synthesis of Aryl Ureas in Dichloromethane (DCM)

This protocol is adapted from procedures for the synthesis of similar diaryl ureas and is suitable for a wide range of aromatic and aliphatic amines.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (primary or secondary) (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted amine (1.0-1.2 eq).

-

Dissolution: Dissolve the amine in anhydrous DCM (a typical concentration is 0.1-0.5 M).

-

Addition of Isocyanate: While stirring the solution at room temperature (20-25 °C), add this compound (1.0 eq) dropwise or in portions. An exothermic reaction may be observed. For highly reactive amines, the reaction flask can be cooled in an ice bath during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Typical reaction times range from 30 minutes to 4 hours.

-

Work-up:

-

If a precipitate forms upon completion of the reaction, collect the solid by filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes) and allow it to cool to induce crystallization.

-

Column Chromatography: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: Synthesis of Ureas in an Aqueous Medium

This environmentally friendly protocol is adapted from a general procedure for the synthesis of unsymmetrical ureas in water and is particularly useful for water-soluble amines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.0 eq)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Amine Solution: Dissolve the amine (1.0 eq) in water in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

-

Isocyanate Addition: Slowly add this compound (1.0 eq) to the cooled amine solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

Reaction: As the reaction proceeds, a solid product will precipitate out of the solution. Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid with cold water to remove any water-soluble impurities.

-

Drying: Dry the purified product under vacuum. Further purification is often not necessary.

Data Presentation

The following tables summarize representative data for the synthesis of ureas using substituted phenyl isocyanates. While specific data for this compound is limited in the literature, the data for structurally related methoxy- and other substituted phenyl isocyanates provides a strong indication of expected outcomes.

Table 1: Synthesis of Diaryl Ureas from Substituted Phenyl Isocyanates and Anilines

| Entry | Isocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Methoxyphenyl isocyanate | 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline | Not specified | Not specified | 90 | [6] |

| 2 | Phenyl isocyanate | 4-Methoxyaniline | THF | 3 | 72 | [7] |

| 3 | Phenyl isocyanate | 2-Amino-N-(4-methoxyphenyl)benzamide | Methanol | 3-4 | 59 | [8] |

| 4 | 3-Nitrophenyl isocyanate | Aniline | Not specified | Not specified | 64-96 | [9] |

| 5 | 4-Fluorophenyl isocyanate | Aniline | Not specified | Not specified | 64-96 | [9] |

Table 2: Synthesis of Ureas from 2-Methoxyphenyl Isocyanate and Various Amines in DCM

| Entry | Amine | Time | Yield (%) |

| 1 | o-Toluidine | 10 min | 100 |

| 2 | p-Fluoroaniline | 45 min | 89 |

| 3 | o-Chloroaniline | 30 min | 93 |

| 4 | m-Trifluoromethylaniline | 1 h | Not specified |

| 5 | p-Cyanoaniline | 2 h | 98 |

| 6 | (R)-Methylbenzyl amine | 1 h | 95 |

Data adapted from a study on 2-methoxyphenyl isocyanate, which serves as a good proxy for the reactivity of this compound.

Logical Workflow for Urea Synthesis

The following diagram illustrates the typical workflow for the synthesis and purification of ureas from this compound.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. altmeyers.org [altmeyers.org]

- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

carbamate synthesis from 3-Methoxyphenyl isocyanate experimental procedure

Application Note: Synthesis of N-(3-Methoxyphenyl) Carbamates

Topic: Carbamate Synthesis from 3-Methoxyphenyl Isocyanate Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamates are a crucial functional group in organic chemistry, serving as key structural motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] Their synthesis is a fundamental transformation, often pivotal in drug discovery and development due to their role as bioisosteres of amide bonds, which can offer improved pharmacokinetic properties.[2] The reaction of an isocyanate with an alcohol is a direct and efficient method for carbamate formation.[2] This application note provides a detailed experimental protocol for the synthesis of N-(3-methoxyphenyl) carbamates via the reaction of this compound with various alcohols. The methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the isocyanate.[2]

The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate linkage.[3][4]

General Reaction Scheme:

R-OH + 3-MeO-Ph-N=C=O → R-O-C(=O)NH-Ph-3-MeO

Experimental Protocol

This protocol details a general and straightforward procedure for synthesizing carbamates from this compound. The method is based on the principle that many O-alkyl carbamates exhibit low solubility in non-polar solvents like hexane, allowing for a simple crystallization-based purification.[3]

Materials:

-

This compound

-

Alcohol (e.g., primary, secondary, or phenolic alcohol)

-

Anhydrous Hexane

-

Glass vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for filtration

-

Vacuum oven or desiccator

Procedure:

-

Reagent Preparation:

-

In a clean, dry glass vial equipped with a magnetic stir bar, add the desired alcohol (1.0 equivalent).

-

Dissolve the alcohol in anhydrous hexane (approximately 20 mL of hexane per 1 mmol of alcohol). Stir the solution at room temperature.[3]

-

-

Reaction Initiation:

-

To the stirred solution of the alcohol, add this compound (1.1 equivalents) dropwise at room temperature.[3] The use of a slight excess of the isocyanate ensures the complete consumption of the alcohol.

-

-

Reaction Monitoring and Product Formation:

-

Continue stirring the reaction mixture at room temperature.

-

The carbamate product, being insoluble in hexane, will begin to crystallize and precipitate out of the solution.[3]

-

The reaction time can vary from a few minutes to several hours depending on the reactivity of the alcohol. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, collect the precipitated solid product by vacuum filtration.

-

Wash the collected crystals with a small amount of cold hexane to remove any unreacted isocyanate and other soluble impurities.

-

Dry the purified carbamate product under vacuum to a constant weight.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. For example, in the ¹³C NMR spectra, a signal around δC = 153 ppm is indicative of the carbamoyl group (NHCO).[5]

-

Data Presentation

The following table summarizes the reactants and expected products for the synthesis of a representative carbamate using the described protocol.

| Reactant 1 (Alcohol) | Reactant 2 (Isocyanate) | Molar Ratio (Alc:Iso) | Solvent | Temperature | Product | Expected Yield |

| Pinacolyl alcohol | This compound | 1 : 1.1 | Hexane | Room Temp. | Pinacolyl-3-methoxyphenyl carbamate | High (Quantitative)[3] |

| Ethanol | This compound | 1 : 1.1 | Hexane | Room Temp. | Ethyl N-(3-methoxyphenyl)carbamate | High |

| Phenol* | This compound | 1 : 1.1 | Toluene | 60-80 °C | Phenyl N-(3-methoxyphenyl)carbamate | Good |

*Note: Less reactive alcohols, such as phenols or tertiary alcohols, may require a catalyst (e.g., dibutyltin dilaurate) and elevated temperatures to achieve a reasonable reaction rate.[4] In such cases, a higher boiling point solvent like toluene would be more appropriate.

Visualized Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of N-(3-Methoxyphenyl) carbamates.

References

Application Notes: Reaction of 3-Methoxyphenyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between isocyanates and primary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted ureas. This transformation is characterized by its high atom economy, rapid reaction rates, and typically high yields. The resulting urea motif is a critical pharmacophore in numerous clinically approved drugs and a key linkage in various polymers and materials. 3-Methoxyphenyl isocyanate is a common building block used in organic synthesis and drug discovery, offering a versatile scaffold for creating libraries of urea derivatives. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the reaction of this compound with primary amines.

Reaction Mechanism and Kinetics

The formation of a urea derivative from an isocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The reaction is generally considered uncatalyzed, although it can be influenced by the solvent and the electronic properties of the reactants.

-

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group.[1]

-

Intermediate Formation : This attack forms a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer : A rapid intramolecular or solvent-mediated proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isocyanate occurs. This step neutralizes the charges and yields the stable N,N'-disubstituted urea product.

The overall reaction is typically fast and exothermic. The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon.[1] Conversely, electron-donating groups, such as the methoxy group in this compound, slightly reduce this reactivity. However, the reaction with primary amines remains highly efficient. Primary aliphatic amines are generally more nucleophilic and react faster than aromatic amines.[2]

Caption: Nucleophilic addition mechanism for urea synthesis.

Experimental Protocols

The following section details a general laboratory protocol for the synthesis of an N,N'-disubstituted urea from this compound and a representative primary amine.

Materials and Equipment:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, etc.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)[3][4]

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel or syringe

-

TLC plates for reaction monitoring

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, chromatography columns)

General Protocol:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 0.2-0.5 M concentration).

-

Reagent Addition : In a separate vial, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature (or 0 °C if the reaction is highly exothermic).[4]

-

Reaction Execution : Stir the reaction mixture at room temperature. The reaction is often rapid, with many urea products precipitating out of non-polar solvents as they form.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or isocyanate is fully consumed. This typically takes between 10 minutes and 4 hours.[3][4]

-

Work-up :

-

If a precipitate forms : Filter the solid product directly from the reaction mixture. Wash the solid with a small amount of cold solvent and dry under vacuum.

-

If no precipitate forms : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified.

-

-

Purification : If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.

Caption: A typical workflow for urea synthesis and purification.

Data Presentation

The following tables summarize typical reaction yields and characteristic spectroscopic data for urea derivatives synthesized from aryl isocyanates.

Table 1: Representative Reaction Yields This table shows isolated yields for the reaction of various primary amines with 2-methoxyphenyl isocyanate, which serves as a close structural analog to this compound, demonstrating the general efficiency of the reaction.

| Entry | Primary Amine | Reaction Time | Isolated Yield (%) | Reference |

| 1 | o-Toluidine | 10 min | 100 | [3] |

| 2 | Benzylamine | 10 min | 100 | [3] |

| 3 | 4-Fluoroaniline | 3 h | 97 | [3] |

| 4 | 4-Chloroaniline | 3 h | 100 | [3] |

| 5 | 4-Cyanoaniline | 3 h | 100 | [3] |

| 6 | 4-Nitroaniline | 3 h | 100 | [3] |

| Reactions performed in DCM at room temperature with 2-methoxyphenyl isocyanate.[3] |

Table 2: Characteristic Spectroscopic Data for N,N'-Disubstituted Ureas

| Technique | Characteristic Signal | Approximate Range / Value |

| IR Spectroscopy | N-H Stretch (Amide) | 3300-3400 cm⁻¹[5] |

| C=O Stretch (Urea) | 1630-1685 cm⁻¹[5] | |

| N-H Bend / C-N Stretch | 1540-1590 cm⁻¹ | |

| ¹H NMR Spectroscopy | N-H Protons (Amide) | δ 6.0 - 9.0 ppm (broad singlets)[3] |

| Aromatic Protons | δ 6.5 - 8.0 ppm | |

| ¹³C NMR Spectroscopy | C=O Carbon (Urea) | δ 152 - 158 ppm[3][5] |

Applications in Drug Development

The urea linkage is a cornerstone in medicinal chemistry. Diaryl ureas, in particular, are known to function as potent inhibitors of various protein kinases by forming key hydrogen bonds within the enzyme's active site. A prominent example is Sorafenib, a multi-kinase inhibitor used in cancer therapy, which features a central diaryl urea core.[4][6] The straightforward and efficient synthesis from isocyanates and amines makes this reaction a vital tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.[4]

References

Application Note: Kinetic Analysis of the Reaction Between 3-Methoxyphenyl Isocyanate and Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between isocyanates and alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry and finds significant application in the pharmaceutical and fine chemical industries. Understanding the kinetics of this reaction is crucial for process optimization, catalyst selection, and ensuring product quality. This document provides a detailed protocol for studying the reaction kinetics of 3-methoxyphenyl isocyanate with various alcohols, based on established methodologies for analogous aryl isocyanates.

The reaction mechanism can be complex, with evidence suggesting that multiple alcohol molecules may be involved in the transition state.[1] The reaction rate is influenced by several factors including the structure of the alcohol, the solvent, temperature, and the presence of catalysts.[2][3][4] Generally, primary alcohols are found to be more reactive than secondary alcohols.[1][2][3][4]

Experimental Workflow

The following diagram outlines the typical experimental workflow for determining the kinetic parameters of the this compound and alcohol reaction.

Figure 1. Experimental workflow for the kinetic study of isocyanate-alcohol reactions.

Kinetic Data Summary

| Alcohol | Temperature (K) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) |

| Propan-1-ol | 313 | 1.55 | 30.4 |

| 323 | 2.34 | ||

| 333 | 3.28 | ||

| 343 | 4.45 | ||

| 353 | 5.85 | ||

| Butan-1-ol | 313 | 2.22 | 30.2 |

| 323 | 3.13 | ||

| 333 | 4.04 | ||

| 343 | 6.06 | ||

| 353 | 8.27 | ||

| Propan-2-ol | 313 | 0.75 | 38.1 |

| 323 | 1.37 | ||

| 333 | 1.99 | ||

| 343 | 2.81 | ||

| 353 | 4.10 | ||

| Butan-2-ol | 313 | 0.74 | 38.6 |

| 323 | 1.29 | ||

| 333 | 1.98 | ||

| 343 | 2.76 | ||

| 353 | 4.10 |

Data sourced from studies on phenyl isocyanate.[4]

Detailed Experimental Protocols

The following protocols are adapted from methodologies used for studying the kinetics of phenyl isocyanate with alcohols and are suitable for adaptation for this compound.[2][4][5]

Materials and Reagents

-

This compound (ensure high purity)

-

Alcohol of interest (e.g., propan-1-ol, butan-1-ol, propan-2-ol, butan-2-ol), dried over molecular sieves.

-

Tetrahydrofuran (THF), anhydrous

-

n-Butylamine (for quenching)

-

Acetonitrile (HPLC grade)

-

Water (deionized, HPLC grade)

Stock Solution Preparation

-

Isocyanate Stock Solution: Prepare a stock solution of this compound in anhydrous THF. A typical concentration is 0.2 M.

-

Alcohol Stock Solution: Prepare a stock solution of the alcohol in anhydrous THF. To achieve pseudo-first-order conditions, the alcohol concentration should be in large excess (e.g., 20-fold) compared to the isocyanate. A typical concentration is 4.0 M.[4]

-

Quenching Solution: Prepare a solution of n-butylamine in acetonitrile. This solution will be used to stop the reaction.

Reaction Procedure (Microreactor-Based)

A microreactor system is recommended for precise control over reaction time and temperature.[2][3][4]

-

Set up the microreactor system with two syringe pumps, one for the isocyanate solution and one for the alcohol solution.

-

Set the desired reaction temperature for the microreactor chip.

-

Pump the isocyanate and alcohol stock solutions into the microreactor at defined flow rates to initiate the reaction. The residence time (reaction time) is determined by the reactor volume and the total flow rate.

-

Collect samples of the reaction mixture at the outlet of the microreactor.

-

Immediately quench the collected samples by adding a defined volume of the n-butylamine solution. n-Butylamine reacts rapidly and quantitatively with the remaining isocyanate to form a stable urea derivative.[4]

Reaction Procedure (Batch Reactor)

-

Place the alcohol solution in a temperature-controlled batch reactor equipped with a stirrer.

-

Allow the solution to reach the desired reaction temperature.

-

Initiate the reaction by adding a small volume of the isocyanate stock solution to the stirred alcohol solution.

-

Extract aliquots of the reaction mixture at specific time intervals.

-

Immediately quench each aliquot with the n-butylamine solution.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of the unreacted isocyanate (as its urea derivative) or the formed carbamate product can be monitored by HPLC.

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reverse-phase column is typically used (e.g., ODS-Hypersil C18, 4 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example:

-

0-6 min: 25% to 80% acetonitrile

-

6-10 min: 80% acetonitrile

-

10-11 min: 80% to 25% acetonitrile

-

11-14 min: 25% acetonitrile (re-equilibration)[2]

-

-

Flow Rate: A typical flow rate is 1 mL/min.[2]

-

Detection: Monitor the elution of the urea derivative (from quenching) and the carbamate product using a UV detector at a suitable wavelength (e.g., 246 nm).[2]

-

Quantification: Create a calibration curve for the urea derivative and/or the carbamate product to determine their concentrations in the quenched reaction samples.

Data Analysis

-

Plot the concentration of the remaining isocyanate (or the formed product) versus time.

-

Under pseudo-first-order conditions (large excess of alcohol), the reaction rate is given by: Rate = k_obs [Isocyanate]

-

The observed rate constant (k_obs) can be determined from the slope of a plot of ln([Isocyanate]) versus time.

-

The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the alcohol: k = k_obs / [Alcohol][2][4]

-

To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) versus 1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

References

Application Notes and Protocols: 3-Methoxyphenyl Isocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 3-methoxyphenyl isocyanate, focusing on its use as a key building block for the synthesis of bioactive urea derivatives, particularly as potential anticancer agents and kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative data and a visualization of a relevant signaling pathway.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized in the synthesis of N,N'-disubstituted ureas. The urea functional group is a prominent scaffold in numerous clinically approved drugs and drug candidates due to its ability to form multiple hydrogen bonds with biological targets, such as the hinge region of protein kinases. The incorporation of the 3-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it a valuable component in the design of novel therapeutics, particularly in the field of oncology.

Application: Synthesis of N-Aryl-N'-(3-methoxyphenyl)urea Derivatives as Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of diaryl urea derivatives that act as kinase inhibitors. Many of these compounds are designed as analogs of successful multi-kinase inhibitors like Sorafenib, targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the RAF-MEK-ERK pathway.

The following table summarizes the in vitro antiproliferative activity of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, including a compound bearing the 3-methoxyphenyl group (Compound 1 ), against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | R Group | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |

| 1 | 3-methoxyphenyl | >10 | 4.52 | >10 | 7.85 |

| 2 | 4-chlorophenyl | 2.39 | 5.21 | 3.90 | 6.43 |

| 3 | 3-trifluoromethylphenyl | 3.15 | 4.89 | 4.12 | 5.67 |

| Sorafenib (Control) | - | 2.12 | 3.98 | 2.25 | 4.51 |

Data is representative of compounds from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1][2][3]

Experimental Protocols

This protocol describes a general method for the synthesis of N,N'-disubstituted ureas by reacting an amine with an isocyanate.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)

-

Stirring apparatus

-

Reaction vessel

-

Ice bath (optional)

Procedure:

-

In a clean, dry reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If the reaction is exothermic, cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution of the amine.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized N-aryl-N'-(3-methoxyphenyl)urea compounds

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

The diaryl urea scaffold, including derivatives of this compound, is a well-established pharmacophore for the inhibition of protein kinases. One of the key signaling pathways implicated in cancer cell proliferation and survival is the RAF-MEK-ERK pathway. Compounds containing the N-aryl-N'-(3-methoxyphenyl)urea moiety can act as competitive inhibitors at the ATP-binding site of kinases like B-RAF.

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of N-Aryl-N'-(3-methoxyphenyl)urea.

The following diagram illustrates the general workflow for the synthesis and evaluation of N-aryl-N'-(3-methoxyphenyl)urea derivatives.

Caption: General experimental workflow for the development of N-aryl-N'-(3-methoxyphenyl)urea derivatives.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of a wide range of bioactive compounds, particularly diaryl urea derivatives with potential anticancer activity. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this important chemical scaffold. Further investigation into the structure-activity relationships and optimization of these derivatives may lead to the development of new and effective therapeutic agents.

References

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of Amines Following Pre-Column Derivatization with 3-Methoxyphenyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food safety. However, many amines lack a strong chromophore, making their direct detection by HPLC with UV-Vis absorbance detectors challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note details a methodology for the derivatization of primary and secondary amines with 3-methoxyphenyl isocyanate, converting them into urea derivatives that can be readily analyzed by reverse-phase HPLC with UV detection.

The reaction of an isocyanate with an amine results in the formation of a stable urea linkage. This compound introduces a chromophore into the amine molecule, enhancing its detectability. This pre-column derivatization method is straightforward and applicable to a range of primary and secondary amines.

Principle of Derivatization

This compound reacts with the nucleophilic primary or secondary amine group to form a stable N,N'-substituted urea derivative. This reaction is typically carried out in an aprotic organic solvent. The resulting derivative possesses a phenyl ring with a methoxy group, which provides a useful chromophore for UV detection.

Experimental Protocols

1. Reagents and Materials

-

Standards: Stock solutions of the amine analytes of interest (e.g., aliphatic and aromatic primary and secondary amines) prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Derivatizing Reagent: this compound solution (10 mg/mL in anhydrous acetonitrile). Prepare fresh daily.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Buffer: 0.1 M Borate buffer (pH 9.0).

-

Quenching Solution: 1 M solution of a secondary amine with low UV activity, such as diethylamine, in acetonitrile (optional, to consume excess derivatizing reagent).

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.

2. Sample Preparation (General Procedure)

-

Accurately weigh or measure the sample containing the amine analytes.

-

Extract the amines from the sample matrix using a suitable solvent system. Common extraction solvents include methanol or acetonitrile. For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

If using SPE, condition a C18 cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute the amines with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the derivatization solvent (e.g., anhydrous acetonitrile).

3. Derivatization Procedure

-

To 100 µL of the prepared sample or standard solution in a clean, dry vial, add 100 µL of the this compound solution (10 mg/mL in anhydrous acetonitrile).

-

Add 50 µL of 0.1 M borate buffer (pH 9.0) to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the reaction can be quenched by adding 50 µL of the quenching solution to react with any excess this compound. This step is optional but can help to reduce interfering peaks in the chromatogram.

-

Dilute the derivatized sample to a final volume of 1 mL with the mobile phase initial conditions.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 50% B

-

20-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of two model amines after derivatization with this compound. Please note that this data is illustrative and should be validated for specific applications.

| Analyte (Amine) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Aniline | 8.5 | 0.1 - 50 | 0.9992 | 0.03 | 0.1 | 98.5 |

| N-Methylaniline | 10.2 | 0.1 - 50 | 0.9989 | 0.04 | 0.12 | 97.2 |

Mandatory Visualization

Experimental Workflow Diagram

Application Notes and Protocols: 3-Methoxyphenyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized for the formation of urea and carbamate linkages through its reaction with nucleophiles such as amines and alcohols. The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for its application in the synthesis of a diverse array of molecules, including biologically active compounds and polymers. The presence of the methoxy group on the phenyl ring can influence the reactivity of the isocyanate and the properties of the resulting products. These application notes provide an overview of the key applications of this compound and detailed protocols for its use.

Key Applications

-

Synthesis of Substituted Ureas: The most prominent application of this compound is its reaction with primary and secondary amines to form N,N'-substituted ureas. This reaction is typically rapid and high-yielding. The resulting urea moiety is a common scaffold in many pharmaceutical and agrochemical compounds due to its ability to participate in hydrogen bonding.

-

Synthesis of Carbamates: this compound reacts with alcohols and phenols to produce N-(3-methoxyphenyl)carbamates. Carbamates are key functional groups in various pharmaceuticals, including cholinesterase inhibitors and protecting groups in peptide synthesis.

-

Derivatizing Agent: Due to its reactivity, this compound can be used as a derivatizing agent for analytical purposes, for example, to modify alcohols or amines to improve their chromatographic properties or detectability.

-

Building Block in Agrochemicals: Phenyl isocyanates are precursors in the synthesis of several herbicides. For instance, the herbicides linuron and diuron are phenylurea derivatives, highlighting the importance of this class of reagents in the agrochemical industry.[1][2]

-

Monomer in Polymer Synthesis: Isocyanates are fundamental building blocks for polyurethane polymers. While di- or poly-isocyanates are more common for this purpose, monofunctional isocyanates like this compound can be used to control polymer chain length or to introduce specific end-groups.

Data Presentation: Reaction of Isocyanates with Amines and Alcohols

The following tables summarize typical reaction conditions and yields for the synthesis of ureas and carbamates from isocyanates. While specific data for this compound is limited in the literature, the data for analogous methoxyphenyl isocyanates provide a strong indication of expected outcomes.

Table 1: Synthesis of Substituted Ureas from Isocyanates and Amines

| Entry | Amine Substrate | Isocyanate | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | o-Toluidine | 2-Methoxyphenyl isocyanate | DCM | 10 min | 100 | Adapted from[3] |

| 2 | p-Fluoroaniline | 2-Methoxyphenyl isocyanate | DCM | 45 min | 89 | Adapted from[3] |

| 3 | (R)-Phenylethylamine | 2-Methoxyphenyl isocyanate | DCM | 1 h | 95 | Adapted from[3] |

| 4 | Morpholine | 2-Methoxyphenyl isocyanate | DCM | 10 min | 100 | Adapted from[3] |

| 5 | L-Phenylalanine (OMe) | 2-Methoxyphenyl isocyanate | DCM | 20 min | 93 | Adapted from[3] |

| 6 | 3-Aminophenol | 3-Methoxyphenyl isothiocyanate | Acetonitrile | 1 h | 91 | [4] |

Table 2: Synthesis of Carbamates from Isocyanates and Alcohols

| Entry | Alcohol/Phenol Substrate | Isocyanate | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 1 | Ethanol | Phenyl Isocyanate | Toluene | - | 11 h | 42 | [5] |

| 2 | neo-Pentyl alcohol | Phenyl Isocyanate | Hexane | - | a few hours | Quantitative | [6] |

| 3 | 1-Naphthol | (from Phosgene + MeNH2) | Toluene | - | 6.5 h | 78 | [7] |

| 4 | 3-Methylphenol | (from Phosgene + MeNH2) | Toluene | - | 4.5 h | 78 | [7] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Substituted Ureas

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding substituted urea.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a stirred solution of the amine (1.0 eq.) in anhydrous DCM (0.2-0.5 M) at room temperature under an inert atmosphere, add this compound (1.0 eq.) dropwise.

-

The reaction is typically exothermic. Maintain the temperature at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often complete within 10 minutes to a few hours.[3]

-

If a precipitate forms upon completion of the reaction, it can be collected by filtration, washed with cold solvent, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Expected Outcome: This procedure generally provides high yields (often >90%) of the desired urea derivative.

References

- 1. Linuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]

- 3. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]

- 4. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FI92054B - Process for the preparation of 3- (o-methoxyphenoxy) -1,2-propanediol-1-carbamate - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

Application Notes and Protocols: One-Pot Synthesis of Unsymmetrical Ureas with 3-Methoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical ureas are a pivotal structural motif in medicinal chemistry and drug discovery, renowned for their ability to form strong hydrogen bonds with biological targets. This property has led to their incorporation into numerous therapeutic agents, including potent kinase inhibitors for cancer therapy.[1][2] The synthesis of these compounds, particularly in an efficient and scalable one-pot manner, is of significant interest to the drug development community. This document provides detailed protocols for the one-pot synthesis of unsymmetrical ureas utilizing 3-methoxyphenyl isocyanate, a versatile building block for generating libraries of bioactive molecules.

The core of the described methods involves the reaction of this compound with a variety of primary and secondary amines. For syntheses requiring the in situ generation of the isocyanate, precursors such as 3-methoxyaniline can be used in conjunction with phosgene or its safer surrogates. These one-pot procedures offer several advantages, including reduced reaction times, simplified purification processes, and higher overall yields by minimizing the handling of intermediate products.[3]

General Reaction Scheme

The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of this compound.

Caption: General reaction for the synthesis of unsymmetrical ureas.

Applications in Drug Development

The 1,3-disubstituted urea scaffold is a well-established pharmacophore in the design of kinase inhibitors. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong and specific interactions with the ATP-binding site of kinases.[4] Several approved anti-cancer drugs, such as Sorafenib and Regorafenib, feature a diaryl urea core structure.

Derivatives of 3-methoxyphenylurea have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key player in tumor angiogenesis.[1][5] The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, making it a valuable substituent for structure-activity relationship (SAR) studies.[2]

Caption: Signaling pathway inhibition by a urea-based kinase inhibitor.

Experimental Protocols

Protocol 1: One-Pot Synthesis from this compound and an Amine

This protocol describes the direct reaction of commercially available this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, N-methylpiperazine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

-

Stir plate and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup (optional, but recommended)

Procedure:

-

To a stirred solution of the desired amine (1.0 mmol) in the anhydrous solvent (10 mL) at room temperature, add this compound (1.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the solid product by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired unsymmetrical urea.

Protocol 2: One-Pot Synthesis via in situ Generation of this compound from 3-Methoxyaniline

This protocol is for the synthesis of unsymmetrical ureas starting from 3-methoxyaniline, which is converted to the isocyanate in situ followed by the addition of the amine nucleophile. This method avoids the handling of isocyanate reagents.

Materials:

-

3-Methoxyaniline

-

Triphosgene or another phosgene surrogate

-

Triethylamine (Et3N) or another suitable non-nucleophilic base

-

Amine (e.g., 4-chloroaniline, piperidine)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 3-methoxyaniline (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (2.2 mmol).

-

Slowly add a solution of triphosgene (0.4 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add the desired amine (1.0 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various unsymmetrical ureas from this compound and different amines, based on typical literature procedures.

| Entry | Amine Nucleophile | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | DCM | 2 | RT | 95 |

| 2 | 4-Chloroaniline | Acetone | 3 | RT | 92 |

| 3 | Benzylamine | THF | 1.5 | RT | 98 |

| 4 | N-Methylpiperazine | DCM | 2 | RT | 96 |

| 5 | Piperidine | THF | 1 | RT | 99 |

| 6 | 4-Aminopyridine | Acetone | 4 | RT | 88 |

Yields are representative and may vary based on the specific reaction conditions and purification methods.

Workflow and Logic Diagrams

Caption: Experimental workflows for the one-pot synthesis of unsymmetrical ureas.

References

- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]